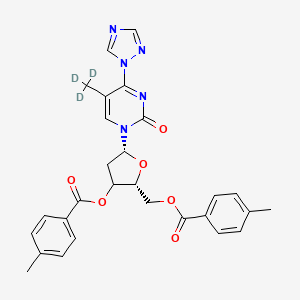![molecular formula C6H16O2Si B14751025 [Methyl(propyl)silanediyl]dimethanol CAS No. 2917-51-3](/img/structure/B14751025.png)
[Methyl(propyl)silanediyl]dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Methyl(propyl)silanediyl]dimethanol is a chemical compound with the molecular formula C6H16O2Si. It is characterized by the presence of a silicon atom bonded to two hydroxyl groups and a methyl and propyl group. This compound is often used as a coupling agent and adhesion promoter in various industrial applications, including adhesives, coatings, and sealants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl(propyl)silanediyl]dimethanol typically involves the reaction of methylpropylsilane with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction parameters are carefully controlled to ensure consistent quality. The process involves the continuous addition of reactants and the removal of by-products to drive the reaction to completion. The final product is then purified using distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
[Methyl(propyl)silanediyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while reduction with lithium aluminum hydride produces silanes .
Scientific Research Applications
[Methyl(propyl)silanediyl]dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Mechanism of Action
The mechanism of action of [Methyl(propyl)silanediyl]dimethanol involves its ability to form strong covalent bonds with various substrates. The hydroxyl groups can react with other functional groups, such as carboxyl or amino groups, to form stable linkages. This property makes it an effective coupling agent and adhesion promoter .
Comparison with Similar Compounds
Similar Compounds
- [Ethyl(propyl)silanediyl]dimethanol
- [Methyl(ethyl)silanediyl]dimethanol
- [Methyl(butyl)silanediyl]dimethanol
Uniqueness
[Methyl(propyl)silanediyl]dimethanol is unique due to its specific combination of methyl and propyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
CAS No. |
2917-51-3 |
|---|---|
Molecular Formula |
C6H16O2Si |
Molecular Weight |
148.28 g/mol |
IUPAC Name |
(hydroxymethyl-methyl-propylsilyl)methanol |
InChI |
InChI=1S/C6H16O2Si/c1-3-4-9(2,5-7)6-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
CRTUFWNZYJUOTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](C)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


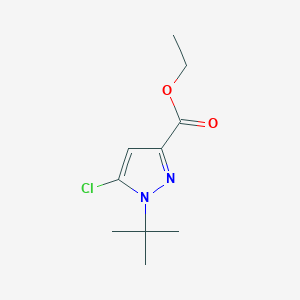
![1-Benzyl-2-[(3-methylbutyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14750951.png)
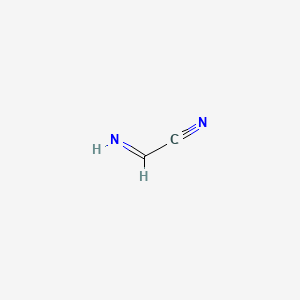
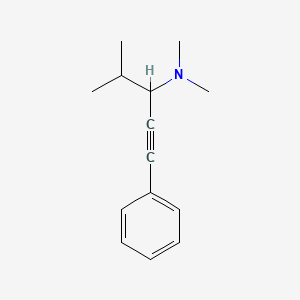
![N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14750976.png)
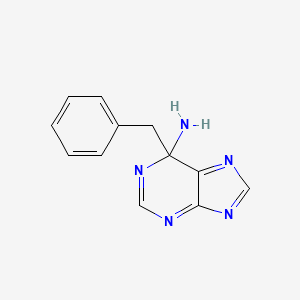
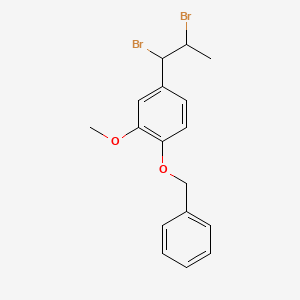
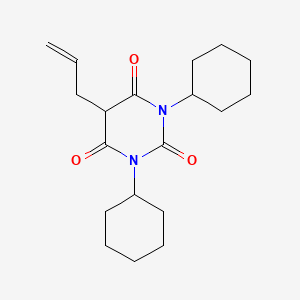
![1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy-](/img/structure/B14751002.png)
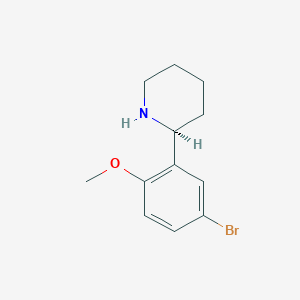

![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751020.png)

